N-cyclopentyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-cyclopentyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antiproliferation Applications
Antibacterial Activity
Synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has shown moderate antibacterial activity, particularly against Gram-negative bacterial strains. Such compounds, including those with piperidine and sulfonamide groups, may serve as a basis for developing new antibacterial agents (Iqbal et al., 2017).
Anticancer Potential
Certain sulfonamide-derived isatins, structurally related to the compound , have demonstrated cytotoxic effects on hepatocellular carcinoma cell lines. This suggests that derivatives of the compound might hold potential in cancer research, particularly in targeting liver cancer (Eldeeb et al., 2022).
Antiproliferation Effects
Novel cyano oximino sulfonate derivatives, incorporating elements like piperidine and sulfonamide, have exhibited antiproliferation effects on mouse fibroblast cells. This indicates a potential for the compound to contribute to research in cellular growth inhibition (El‐Faham et al., 2014).
Neuropharmacological and Enzyme Inhibition
Neuropeptide Y Y2 Receptor Antagonism
A compound with a similar complex structure, acting as a neuropeptide Y Y2 receptor antagonist, suggests potential applications in neuropharmacology, particularly in modulating appetite and stress responses (Bonaventure et al., 2004).
Cholinesterase Inhibitory Activity
Sulfonamides bearing the piperidine nucleus have shown talented activity against cholinesterase enzymes. This points towards the possibility of using similar compounds in the treatment of neurodegenerative diseases such as Alzheimer's (Khalid, 2012).
Properties
IUPAC Name |
N-cyclopentyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c26-21(23-17-8-2-3-9-17)16-30(28,29)20-14-25(19-11-5-4-10-18(19)20)15-22(27)24-12-6-1-7-13-24/h4-5,10-11,14,17H,1-3,6-9,12-13,15-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJRLXPUTZHZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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